p-Nitrophenyl 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranoside
p-Nitrophenyl 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranoside
Brand Name:
Vulcanchem
CAS No.:
17042-39-6
VCID:
VC0026198
InChI:
InChI=1S/C20H23NO12/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)20(33-16)32-15-7-5-14(6-8-15)21(26)27/h5-8,16-20H,9H2,1-4H3/t16-,17+,18+,19-,20+/m1/s1
SMILES:
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula:
C₂₀H₂₃NO₁₂
Molecular Weight:
469.4 g/mol
p-Nitrophenyl 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranoside
CAS No.: 17042-39-6
Reference Standards
VCID: VC0026198
Molecular Formula: C₂₀H₂₃NO₁₂
Molecular Weight: 469.4 g/mol
CAS No. | 17042-39-6 |
---|---|
Product Name | p-Nitrophenyl 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranoside |
Molecular Formula | C₂₀H₂₃NO₁₂ |
Molecular Weight | 469.4 g/mol |
IUPAC Name | [(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate |
Standard InChI | InChI=1S/C20H23NO12/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)20(33-16)32-15-7-5-14(6-8-15)21(26)27/h5-8,16-20H,9H2,1-4H3/t16-,17+,18+,19-,20+/m1/s1 |
Standard InChIKey | BEUISCKWILNFIL-CXQPBAHBSA-N |
Isomeric SMILES | CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C |
SMILES | CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES | CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C |
Synonyms | 4-Nitrophenyl α-D-Galactopyranoside 2,3,4,6-Tetraacetate; NSC 89590 |
PubChem Compound | 96794 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume